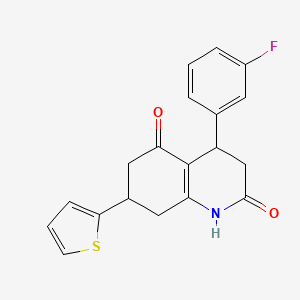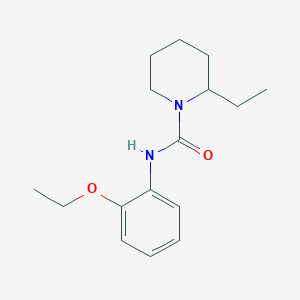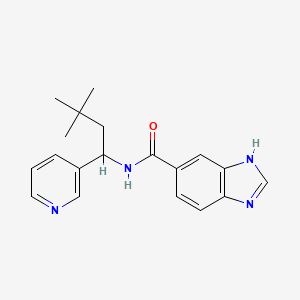
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea, also known as FBuMC, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea-based inhibitors and has been shown to inhibit the activity of a variety of enzymes.
Mecanismo De Acción
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea exerts its inhibitory effect by binding to the active site of the target enzyme and disrupting its function. The exact mechanism of action of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea varies depending on the specific enzyme being targeted. For example, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to inhibit the activity of protein kinases by binding to the ATP-binding pocket and preventing the transfer of phosphate groups to target proteins.
Biochemical and Physiological Effects:
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to modulate the immune response, regulate cell cycle progression, and induce cell death. N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been extensively studied in vitro and in vivo, and its mechanism of action is well understood. However, there are also some limitations to the use of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with in some experimental systems. In addition, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Another area of research is to develop more efficient synthesis methods for N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea and to improve its solubility in aqueous solutions. In addition, future research could focus on optimizing the pharmacokinetic properties of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea to improve its efficacy and safety in humans. Overall, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has shown great promise as a potential therapeutic agent, and further research is needed to fully explore its potential.
Métodos De Síntesis
The synthesis of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea involves the reaction of 2-fluorobenzylamine with 3-methoxyphenyl isocyanate in the presence of a suitable catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain the final compound. The synthesis process has been optimized to yield high purity and high yield of N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea.
Aplicaciones Científicas De Investigación
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of several enzymes, including protein kinases, proteases, and phosphodiesterases. N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to have potent anti-cancer activity, particularly in the treatment of breast cancer, lung cancer, and leukemia. In addition, N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea has been shown to have anti-inflammatory and anti-viral properties.
Propiedades
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-(3-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-20-13-7-4-6-12(9-13)18-15(19)17-10-11-5-2-3-8-14(11)16/h2-9H,10H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVVFAUOELKZDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorobenzyl)-N'-(3-methoxyphenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(allylamino)carbonyl]-2-(4-methoxyphenyl)vinyl]-2-chlorobenzamide](/img/structure/B5301250.png)
![2-[(4-methyl-1-piperazinyl)carbonyl]-1-(5-phenylpentanoyl)piperazine](/img/structure/B5301257.png)
![methyl 4-{5-[(2-butyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B5301258.png)

![2-[(4aS*,8aR*)-1-(3-methoxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]isonicotinamide](/img/structure/B5301280.png)

![N-(2,3-dimethylphenyl)-3-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5301291.png)



![1-{3-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acryloyl}-1H-1,2,3-benzotriazole](/img/structure/B5301316.png)
![N-(2-methoxy-5-methylphenyl)-2-{[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}acetamide](/img/structure/B5301321.png)

